Gossypin

Description

This compound has been reported in Rhododendron dauricum, Rhodiola rosea, and other organisms with data available.

do not confuse with this compound(e) which is synonym for choline

Structure

3D Structure

Properties

IUPAC Name |

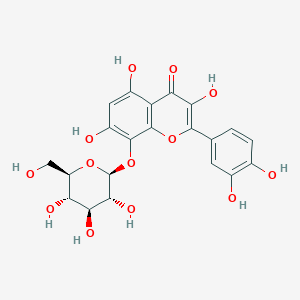

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O13/c22-5-11-13(27)15(29)17(31)21(32-11)34-19-10(26)4-9(25)12-14(28)16(30)18(33-20(12)19)6-1-2-7(23)8(24)3-6/h1-4,11,13,15,17,21-27,29-31H,5H2/t11-,13-,15+,17-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRXVLUZMMDCNG-KKPQBLLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60215512 | |

| Record name | Gossypin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-78-8 | |

| Record name | Gossypin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossypin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-8-(β-D-glucopyranosyloxy)-3,5,7-trihydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSSYPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3Q367XWX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gossypin's Anti-Cancer Mechanisms: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-cancer properties of gossypin, a flavonoid found in Hibiscus vitifolius. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the discovery of novel therapeutic agents.

Core Anti-Cancer Activities of this compound

This compound exerts its anti-neoplastic effects through a multi-pronged approach, impacting key cellular processes involved in cancer progression. These include the induction of programmed cell death (apoptosis) and autophagy, cell cycle arrest, and the modulation of inflammatory, angiogenic, and metastatic pathways. This guide will systematically detail these mechanisms, presenting quantitative data, experimental protocols, and visual representations of the signaling pathways involved.

Data Presentation: Quantitative Effects of this compound on Cancer Cells

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines, providing a comparative overview of its potency and efficacy.

Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |

| PC-3 | Prostate Cancer | ~187.5 (90 µg/mL) | Not Specified | [1] |

| A549 | Non-Small Cell Lung Cancer | 40 | 72 | [2] |

| HT-29 | Colorectal Cancer | ~78 | 24 | [3] |

| 1205Lu | Melanoma | ~100 | 72 | [4] |

| SKML-31 | Melanoma | ~150 | 72 | [4] |

| A375 | Melanoma | ~100 | 72 | [4] |

| WM1552C | Melanoma | ~100 | 72 | [4] |

| WM793B | Melanoma | ~150 | 72 | [4] |

| SKML-28 | Melanoma | >200 | 72 | [4] |

| HGC27 | Gastric Cancer | ~40 | 48 | [5] |

| AGS | Gastric Cancer | ~60 | 48 | [5] |

Table 2: this compound-Induced Apoptosis in Cancer Cells

| Cell Line | Cancer Type | This compound Concentration (µM) | Apoptosis Rate (%) | Incubation Time (h) | Citation |

| HT-29 | Colorectal Cancer | 60 | Increased (Specific % not stated) | 24 | [3] |

| HT-29 | Colorectal Cancer | 120 | Increased (Specific % not stated) | 24 | [3] |

| PC-3 | Prostate Cancer | 50 | Significantly Induced | Not Specified | [1][6] |

| PC-3 | Prostate Cancer | 100 | Significantly Induced | Not Specified | [1][6] |

| A549 | Non-Small Cell Lung Cancer | 40 | Increased (in combination with Cisplatin) | Not Specified | [2] |

Table 3: Effect of this compound on Cell Cycle Distribution in Gastric Cancer Cells

| Cell Line | This compound Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Citation |

| HGC27 | 0 | ~55 | ~30 | ~15 | [5] |

| HGC27 | 40 | ~45 | ~20 | ~35 | [5] |

| AGS | 0 | ~60 | ~25 | ~15 | [5] |

| AGS | 60 | ~50 | ~15 | ~35 | [5] |

Signaling Pathways Modulated by this compound

This compound's anti-cancer activity is mediated through its interaction with several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. kastamonumedicaljournal.com [kastamonumedicaljournal.com]

- 3. This compound induces apoptosis and autophagy via the MAPK/JNK pathway in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound inhibits gastric cancer growth by direct targeting AURKA and RSK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

Gossypin as a natural antioxidant source

An In-depth Technical Guide to Gossypin as a Natural Antioxidant Source

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a multitude of chronic and degenerative diseases. This has spurred significant interest in the discovery and characterization of natural antioxidants. This compound, a flavonoid glycoside found in various plants of the Malvaceae family, such as Hibiscus vitifolius, has emerged as a potent antioxidant with significant therapeutic potential.[1][2][3][4] This technical guide provides a comprehensive overview of this compound's antioxidant properties, detailing its mechanisms of action, relevant signaling pathways, and quantitative efficacy. It further outlines detailed experimental protocols for evaluating its antioxidant capacity, intended to serve as a resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound (3,3',4',5,7,8-hexahydroxyflavone 8-glucoside) is a naturally occurring flavonoid that has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and, most notably, antioxidant effects.[2][3][5] Its chemical structure, rich in hydroxyl groups, underpins its potent ability to scavenge free radicals and chelate pro-oxidant metals.[6][7] This guide focuses on the robust antioxidant capabilities of this compound, presenting the scientific evidence and methodologies for its study.

Mechanism of Antioxidant Action

This compound exerts its antioxidant effects through several mechanisms:

-

Direct Radical Scavenging: The primary mechanism is its ability to directly neutralize free radicals, such as the superoxide radical (O₂⁻), hydroxyl radical (•OH), and nitric oxide (NO).[6][8] This is achieved by donating a hydrogen atom from its multiple hydroxyl groups, thereby stabilizing the reactive species.

-

Inhibition of Lipid Peroxidation: this compound effectively inhibits lipid peroxidation, a critical process in cellular damage initiated by oxidative stress.[5][9] It protects cell membranes from damage by interrupting the chain reaction of lipid radical formation.

-

Modulation of Cellular Antioxidant Enzymes: this compound has been shown to enhance the body's endogenous antioxidant defense system.[10][11] It can upregulate the expression and activity of key antioxidant enzymes, providing indirect but sustained protection against oxidative stress.

-

Regulation of Signaling Pathways: this compound modulates critical cellular signaling pathways involved in the response to oxidative stress and inflammation, primarily the Nrf2/HO-1 and NF-κB pathways.[12]

Quantitative Antioxidant Activity of this compound

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following tables summarize the key findings from multiple studies, providing a comparative look at its potency.

Table 1: Radical Scavenging Activity of this compound

| Assay Type | Concentration / Metric | Result | Reference |

| DPPH Radical Scavenging | 100 µg/mL | 88.52% inhibition | [13] |

| IC₅₀ | 31 µg/mL | [13] | |

| IC₅₀ | 63.10 mM | [6] | |

| TEAC | 41.68 mM/g | [6] | |

| Superoxide Radical Scavenging | 100 µg/mL | 74.22% inhibition | [13] |

| IC₅₀ | 3 µg/mL | [8] | |

| Nitric Oxide Radical Scavenging | 100 µg/mL | 74.00% inhibition | [13] |

| IC₅₀ | 12 µg/mL | [8] | |

| Hydroxyl Radical Scavenging | 100 µg/mL | 67.15% inhibition | [13] |

| IC₅₀ | 41 µg/mL | [8] |

IC₅₀: The concentration required for 50% inhibition. TEAC: Trolox Equivalent Antioxidant Capacity.

Table 2: Reductive Power and Cytoprotective Effects of this compound

| Assay Type | Metric | Result | Reference |

| FRAP (Ferric Reducing Antioxidant Power) | TEAC | 126.28 mM/g | [6] |

| Inhibition of Lipid Peroxidation | IC₅₀ | 37 µg/mL & 43 µg/mL | [8] |

| Neuroprotection | Cell Model | Attenuated Aβ(25-35) induced neurotoxicity | [5][9] |

| Cardioprotection | Cell Model (H9c2) | Improved cell viability against Doxorubicin | [10] |

Key Signaling Pathways Modulated by this compound

This compound's protective effects extend beyond direct radical scavenging to the modulation of intracellular signaling cascades that govern the response to oxidative stress.

The Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1). Studies indicate that this compound can activate this Nrf2/HO-1 pathway, thereby enhancing the cell's intrinsic antioxidant capacity.[12]

The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation. Oxidative stress is a potent activator of NF-κB, leading to the expression of pro-inflammatory cytokines. This compound has been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response associated with oxidative stress.[1][6][12] This anti-inflammatory action is a crucial component of its overall cytoprotective effect.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's antioxidant properties. The following are standard protocols for key in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[14]

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in analytical grade methanol.[13] Keep the solution in a dark, amber-colored bottle to prevent degradation.

-

Sample Preparation: Prepare stock solutions of this compound in methanol at various concentrations (e.g., 5-100 µg/mL).[13] A standard antioxidant, such as Butylated Hydroxytoluene (BHT) or Trolox, should be prepared similarly.[13][15]

-

Reaction: In a test tube or 96-well plate, add 1.0 mL of the DPPH solution to 3.0 mL of the this compound or standard solution.[13] For the control, 3.0 mL of methanol is added to 1.0 mL of the DPPH solution.[13]

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[13][15]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.[13][16]

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value can then be determined by plotting the inhibition percentage against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to its colorless neutral form is monitored spectrophotometrically.[17]

Protocol:

-

Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[18] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[18]

-

Working Solution: Dilute the stock solution with a suitable solvent (e.g., methanol or ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Sample Preparation: Prepare this compound and standard (e.g., Trolox) solutions at various concentrations.

-

Reaction: In a 96-well microplate, mix 10 µL of the sample or standard with 195 µL of the ABTS•+ working solution.[18]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (typically 6-30 minutes).[18]

-

Calculation: Calculate the percentage inhibition as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Hydroxyl Radical (•OH) Scavenging Assay

Principle: This assay measures the ability of an antioxidant to compete with deoxyribose for hydroxyl radicals generated from a Fenton reaction (Fe²⁺ + H₂O₂). The degradation of deoxyribose is measured by the formation of a pink chromogen upon reaction with thiobarbituric acid (TBA).[13]

Protocol:

-

Reaction Mixture Preparation: In sequence, add the following to a test tube: 0.1 mL EDTA, 0.01 mL FeCl₃, 0.1 mL H₂O₂, 0.36 mL deoxyribose, 1.0 mL of the this compound test solution (5-100 µg/mL), 0.33 mL of phosphate buffer (50 mM, pH 7.4), and 0.1 mL of ascorbic acid.[13]

-

Incubation: Incubate the mixture at 37°C for 1 hour.[13]

-

Color Development: Add 1.0 mL of 10% Trichloroacetic Acid (TCA) and 1.0 mL of 0.5% TBA to the incubated mixture to stop the reaction and develop the color.[13]

-

Heating: Heat the mixture in a water bath to develop the pink chromogen.

-

Measurement: After cooling, measure the absorbance of the solution at 532 nm.[13]

-

Calculation: A lower absorbance in the presence of this compound indicates a higher scavenging activity. Calculate the percentage inhibition relative to a control without the test compound.

Conclusion and Future Directions

This compound demonstrates significant and multifaceted antioxidant activity, acting as a potent free radical scavenger and a modulator of key cellular defense pathways. The quantitative data consistently highlight its efficacy in various in vitro models. Its ability to inhibit lipid peroxidation and protect cells from oxidative damage underscores its potential as a therapeutic agent for diseases rooted in oxidative stress.[5][10]

Future research should focus on several key areas:

-

In Vivo Efficacy: While in vitro data are robust, more extensive in vivo studies are needed to confirm this compound's antioxidant effects and establish its pharmacokinetic and pharmacodynamic profiles.

-

Bioavailability and Formulation: this compound's clinical utility will depend on its bioavailability. Research into novel formulation strategies, such as nanoencapsulation, could enhance its delivery and efficacy.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible therapeutic applications for human health.

This guide provides a foundational resource for scientists and researchers, offering both the theoretical basis and practical methodologies to explore the full potential of this compound as a natural antioxidant.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound: A flavonoid with diverse pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound protects primary cultured rat cortical cells from oxidative stress- and beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, this compound, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Free radical scavenging, antitumor and anticarcinogenic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cardioprotective Effect of this compound Against Myocardial Ischemic/Reperfusion in Rats via Alteration of Oxidative Stress, Inflammation and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound exert lipopolysaccharide induced lung inflammation via alteration of Nrf2/HO-1 and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 18. researchgate.net [researchgate.net]

Gossypin for neuroprotective research

An In-depth Technical Guide to Gossypin for Neuroprotective Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a naturally occurring flavonoid glycoside found in plants of the Malvaceae family such as Hibiscus vitifolius and Hibiscus sabdariffa, has emerged as a compound of significant interest in neuroprotective research.[1][2][3] Its chemical structure, a hexahydroxylated flavonoid, endows it with potent antioxidant and anti-inflammatory properties, which are foundational to its neuroprotective effects.[2][4] Preclinical studies have demonstrated its potential in mitigating neuronal damage in various models of neurodegenerative diseases and acute brain injury, including Alzheimer's disease, cerebral ischemia, and chemotherapy-induced neurotoxicity.[1][5][6]

This technical guide provides a comprehensive overview of the current state of this compound research in the context of neuroprotection. It consolidates quantitative data from key studies, details experimental protocols, and visualizes the core signaling pathways through which this compound exerts its therapeutic effects. The aim is to furnish researchers and drug development professionals with a thorough resource to inform and guide future investigations into this promising natural compound.

Core Neuroprotective Mechanisms of this compound

This compound's neuroprotective activity is multifaceted, stemming from its ability to modulate several key pathological processes implicated in neuronal damage and death. The primary mechanisms include combating oxidative stress, reducing neuroinflammation, inhibiting apoptosis, and promoting the clearance of neurotoxic protein aggregates.

Antioxidant Activity and Regulation of Oxidative Stress

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the brain's antioxidant defenses, is a major contributor to neuronal injury in both acute and chronic neurological disorders.[7] this compound demonstrates robust antioxidant effects through direct and indirect mechanisms.

-

Direct Radical Scavenging: this compound acts as a potent free radical scavenger, directly neutralizing harmful ROS.[8] Studies have shown its ability to dramatically inhibit lipid peroxidation initiated by Fe2+ and ascorbic acid in brain homogenates and to scavenge radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH).[8]

-

Enzymatic System Modulation: this compound enhances the brain's endogenous antioxidant capacity. In models of global cerebral ischemia/reperfusion, this compound treatment significantly increased the levels of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), as well as non-enzymatic antioxidants like glutathione (GSH) and total thiols.[1][9] This action helps to neutralize the massive burst of superoxide and hydrogen peroxide radicals that occurs during reperfusion.[1]

Anti-Inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes and the production of inflammatory mediators, contributes significantly to the progression of neurodegenerative diseases.[5] this compound exhibits anti-inflammatory properties by inhibiting key inflammatory pathways.[1][2]

-

Inhibition of NF-κB Pathway: The transcription factor Nuclear Factor-kappaB (NF-κB) is a master regulator of inflammation. This compound has been shown to inhibit NF-κB activation induced by various inflammatory stimuli.[10] This leads to the downregulation of pro-inflammatory genes such as TNF-α and iNOS.[6]

-

Modulation of Microglia Activation: In the context of Alzheimer's disease, while chronic microglial activation is detrimental, their phagocytic function is crucial for clearing amyloid-beta (Aβ) aggregates.[5] this compound has been shown to facilitate microglia's Aβ clearance by preventing the expression of genes associated with chronic inflammatory gliosis while increasing the expression of genes related to Aβ phagocytosis.[5][11]

Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. Dysregulation of apoptosis contributes to neuronal loss in neurodegenerative conditions. This compound protects neurons by modulating key apoptotic regulators.[6]

-

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL2) proteins is crucial for cell survival. This compound has been shown to increase the BCL2/BAX ratio, shifting the balance towards survival.[6]

-

Inhibition of Caspases: Caspases are a family of proteases that execute the apoptotic program. Studies on cisplatin-induced neurotoxicity revealed that this compound reduces the expression of initiator caspase-9 (CASP-9) and executioner caspase-3 (CASP-3).[6]

Quantitative Data from Preclinical Studies

The neuroprotective effects of this compound have been quantified in various in vivo and in vitro models. The following tables summarize key data from representative studies.

Table 1: Summary of In Vivo Neuroprotection Studies

| Model | Species | This compound Dosage | Duration | Key Quantitative Outcomes | Reference(s) |

| Global Cerebral Ischemia/Reperfusion | Sprague-Dawley Rats | 5, 10, 20 mg/kg (p.o.) | Single dose before I/R | - Dose-dependent ↓ in lipid peroxidation (P < 0.001)- Dose-dependent ↑ in SOD, CAT, GSH levels (P < 0.001)- Marked ↓ in cerebral infarction area | [1],[9],[12] |

| Cisplatin-Induced Neurotoxicity | Mus Musculus Mice | 5, 10, 20 mg/kg/day (p.o.) | 7 days | - Normalized SOD, GSH, and MDA levels- ↓ expression of CASP-3, CASP-9, TNF-α, NF-kB- ↑ BCL2/BAX ratio | [6], |

| Alzheimer's Disease (5xFAD Model) | 5xFAD Mice | 10 mg/kg (intragastric) | 3 months / 13 weeks | - Restoration of impaired memory and cognition to near-normal levels- ↓ in various types of Aβ aggregates in brain tissue- ↑ expression of genes for Aβ phagocytosis | [5],[3],[11],[4] |

| Colchicine-Induced Cognitive Dysfunction | Wistar Rats | 10, 20 mg/kg (p.o.) | 3 weeks | - Significant ↓ in AChE level in the frontal cortex- Significant ↑ in the number of island entries in Morris Water Maze | [13] |

Table 2: Summary of In Vitro Neuroprotection Studies

| Cell Model | Insult | This compound Concentration | Key Quantitative Outcomes | Reference(s) |

| Primary Rat Cortical Cells | Oxidative Stress (Xanthine/XO) & Aβ(25-35) | Not specified | - Inhibition of oxidative neuronal damage- Significant attenuation of Aβ-induced neurotoxicity | [8],[14] |

| PC12 Cells | Chemical Hypoxia (KCN) | 0.001–10 mM | - Significantly ↑ cell survival- Restored GSH levels and SOD/CAT activities- ↓ lipid peroxidation | [7],[15] |

| SH-SY5Y Cells | Glutamate-induced excitotoxicity | 10⁻⁹ M - 10⁻⁵ M | - Significant ↑ in cell viability at increased concentrations | [16] |

| Cisplatin-Induced Neurotoxicity | Cisplatin | 50, 75, 100 µM | - Dose-dependently ↑ cell viability | [6], |

Detailed Experimental Protocols

This section provides methodological details for key experiments cited in this compound neuroprotective research, serving as a guide for study replication and design.

Global Cerebral Ischemia/Reperfusion (I/R) Model in Rats

This model is used to simulate the effects of stroke and evaluate cerebroprotective agents.[1][9]

-

Animals: Sprague-Dawley rats (200-250 g).

-

Procedure:

-

Rats are anesthetized.

-

A midline ventral incision is made in the neck to expose the bilateral common carotid arteries (BCA).

-

Global cerebral ischemia is induced by occluding both common carotid arteries with aneurysm clips for a period of 30 minutes.

-

After 30 minutes, the clips are removed to allow for reperfusion of blood.

-

The incision is sutured, and the animals are allowed to recover.

-

-

Treatment Protocol: this compound (e.g., 5, 10, 20 mg/kg) or vehicle (Normal saline) is administered orally (p.o.) prior to the induction of ischemia.

-

Endpoint Analysis: After 24 hours of reperfusion, animals are sacrificed. Brains are collected for:

-

Biochemical Estimations: Homogenates are prepared to measure levels of SOD, CAT, GSH, and TBARS (as a marker of lipid peroxidation).

-

Histopathology: Brains are fixed in 10% formalin, embedded in paraffin, and sectioned. Slices are stained (e.g., with Triphenyltetrazolium chloride - TTC) to measure the cerebral infarction area.[1]

-

Alzheimer's Disease (AD) Mouse Model (5xFAD)

This transgenic model is used to study Aβ deposition and associated cognitive decline.[5][11]

-

Animals: 5xFAD transgenic mice, which overexpress mutant human APP and PSEN1 genes.

-

Treatment Protocol: this compound (e.g., 10 mg/kg) is administered daily via intragastric gavage for an extended period, typically 3 months.

-

Behavioral Testing:

-

Y-maze: To assess spatial working memory.

-

Morris Water Maze: To evaluate spatial learning and long-term memory.

-

-

Endpoint Analysis:

-

Histology: Brain sections are stained with antibodies against Aβ (e.g., 6E10) to quantify amyloid plaque deposition in the hippocampus and cortex.

-

Biochemical Analysis: Brain homogenates are used for ELISA or Western blot to measure levels of different Aβ species (soluble, insoluble).

-

Single-Cell RNA Sequencing (scRNA-seq): To analyze transcriptomic changes in specific brain cell populations, particularly microglia, to assess gene expression related to inflammation and phagocytosis.[5]

-

In Vitro Cell Viability and Neurotoxicity Assays

These assays are fundamental for initial screening and mechanistic studies.

-

Cell Lines:

-

General Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 30 minutes to 2 hours).

-

A neurotoxic insult is applied, such as:

-

After an incubation period (e.g., 24 hours), cell viability is assessed.

-

-

Viability Measurement:

-

MTT Assay: [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] assay measures mitochondrial metabolic activity, an indicator of cell viability.[17] The absorbance is read on a microplate reader.

-

Clinical Perspective and Future Directions

While preclinical data are robust and promising, the translation of this compound into a clinical therapeutic for neurodegenerative diseases is still in its nascent stages.[18] A Phase II clinical trial has been initiated to evaluate the efficacy and safety of a Flos Gossypii (Cotton Flower) Flavonoids Tablet, of which this compound is a key component, for the treatment of mild to moderate Alzheimer's disease.[19] This marks a critical step in validating the extensive preclinical findings in human subjects.

Future research should focus on several key areas:

-

Bioavailability and Blood-Brain Barrier (BBB) Penetration: Rigorous pharmacokinetic studies are needed to determine the extent to which this compound and its metabolites can cross the BBB to reach therapeutic concentrations in the central nervous system.

-

Long-term Safety and Toxicology: Comprehensive long-term safety studies are essential before widespread clinical use can be considered.

-

Mechanism of Action Refinement: While major pathways have been identified, further research using advanced techniques like single-cell sequencing can provide a more granular understanding of how this compound modulates different cell types within the brain.[5]

-

Combination Therapies: Investigating this compound as an adjuvant therapy alongside existing treatments could reveal synergistic effects, potentially offering a more effective strategy for complex, multifactorial neurodegenerative diseases.

Conclusion

This compound is a potent natural flavonoid with well-documented neuroprotective properties in a range of preclinical models. Its ability to concurrently target oxidative stress, neuroinflammation, and apoptosis makes it a highly attractive candidate for further development. The quantitative data and established experimental protocols summarized in this guide underscore the compound's efficacy and provide a solid foundation for future research. As this compound begins to enter clinical evaluation, it holds the potential to become a valuable component of the therapeutic arsenal against the growing challenge of neurodegenerative and neurotoxic disorders.

References

- 1. Neuroprotective activity of this compound from Hibiscus vitifolius against global cerebral ischemia model in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A flavonoid with diverse pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. mdpi.com [mdpi.com]

- 5. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]

- 6. Comparison of the neuroprotective effects of this compound on cisplatin-induced neurotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant and neuroprotective effects of gossypitrin, a flavonoid from Talipariti elatum, against chemical hypoxia-induced PC12 cell death [redalyc.org]

- 8. This compound protects primary cultured rat cortical cells from oxidative stress- and beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective activity of this compound from Hibiscus vitifolius against global cerebral ischemia model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-kappaB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gossypetin ameliorates 5xFAD spatial learning and memory through enhanced phagocytosis against Aβ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective activity of this compound from Hibiscus vitifolius against global cerebral ischemia model in rats | Semantic Scholar [semanticscholar.org]

- 13. rjptonline.org [rjptonline.org]

- 14. researchgate.net [researchgate.net]

- 15. jppres.com [jppres.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

Investigating the Anticancer Potential of Gossypin: A Technical Guide

Executive Summary: Gossypin, a naturally occurring flavonoid primarily isolated from Hibiscus vitifolius, has demonstrated significant potential as a multi-targeted anticancer agent.[1][2] This technical guide synthesizes the current preclinical evidence on the pharmacological effects of this compound against various malignancies. It delves into its core mechanisms of action, including the induction of apoptosis and autophagy, cell cycle arrest, and the modulation of key oncogenic signaling pathways. This document provides researchers and drug development professionals with a comprehensive overview of this compound's efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Introduction to this compound

This compound (3,5,8,3',4'-pentahydroxy-7-O-glucosyl flavone) is a flavonoid glycoside that has been traditionally recognized for a variety of pharmacological properties, including antioxidant, anti-inflammatory, and antidiabetic effects.[1][3] Recent research has increasingly focused on its potent anticancer activities, demonstrating its ability to inhibit proliferation, suppress invasion, and induce programmed cell death in a range of cancer cell lines.[3][4] Its multifaceted mechanism of action suggests it may overcome some of the limitations associated with single-target cancer therapies.

Mechanisms of Anticancer Activity

This compound exerts its anticancer effects through several interconnected mechanisms, making it a compound of high interest for oncological research.

Induction of Apoptosis and Autophagy

A primary mechanism of this compound's anticancer activity is the induction of apoptosis (programmed cell death). In gastric cancer cells, this compound treatment leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspases-9, -7, and -3, and Poly (ADP-ribose) polymerase (PARP).[3][5] This is accompanied by an increase in the expression of pro-apoptotic proteins like cytochrome c and a decrease in anti-apoptotic proteins such as Bcl-xL.[2][3] Similarly, in lung cancer (A549) and prostate cancer (PC-3) cells, this compound significantly upregulates the expression of apoptosis-related genes, including Caspase-3 and Caspase-9.[6][7]

This compound has also been shown to induce autophagy, a cellular self-degradation process, in concert with apoptosis. In HT-29 human colorectal cancer cells, this compound treatment resulted in increased numbers of apoptotic bodies and enhanced autophagy.[8][9]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[10][11] In human malignant glioma U251 cells, this compound was found to cause G2/M-phase arrest in a dose- and time-dependent manner.[10] This effect was linked to the activation of the Chk1/Cdc25C pathway.[10] In gastric cancer cells, this compound-induced G2/M arrest is associated with the reduced expression of key cell cycle proteins, Cyclin A2 and Cyclin B1.[2][3]

Inhibition of Cancer Cell Growth and Migration

This compound has been shown to inhibit both anchorage-dependent and -independent growth of cancer cells. In various gastric cancer cell lines, it significantly inhibited cell growth in a dose-dependent manner and suppressed cell migration.[3][5] In vivo studies have corroborated these findings; this compound treatment has been shown to reduce tumor volume in mouse xenograft models of human melanoma and colorectal cancer.[8][12][13]

Key Signaling Pathways Modulated by this compound

This compound's ability to influence multiple signaling pathways is central to its broad-spectrum anticancer potential.

MAPK/JNK Pathway

In HT-29 colorectal cancer cells, this compound's pro-apoptotic and pro-autophagic effects are mediated through the MAPK/JNK pathway.[8] Treatment with this compound leads to a concentration-dependent increase in the phosphorylation of JNK and p38.[8][9] The use of a JNK inhibitor confirmed the critical role of this pathway in this compound-induced cell death.[8][14]

Caption: this compound-induced MAPK/JNK signaling pathway.

NF-κB Pathway

Nuclear Factor-kappaB (NF-κB) is a critical transcription factor involved in inflammation, cell survival, and proliferation. This compound is a potent inhibitor of NF-κB activation induced by various carcinogens and inflammatory stimuli.[4] It suppresses the phosphorylation of IκBα, preventing the nuclear translocation of p65 and subsequent expression of NF-κB target genes. These genes include those involved in cell survival (e.g., Bcl-2, Bcl-xL, survivin), proliferation (e.g., cyclin D1), and invasion (e.g., MMP-9).[4]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

AURKA and RSK2 Inhibition

In gastric cancer, this compound has been identified as a direct inhibitor of Aurora Kinase A (AURKA) and Ribosomal S6 Kinase 2 (RSK2).[3][5] Both AURKA and RSK2 are crucial for cell cycle progression and are often overexpressed in cancers. By directly binding to and inhibiting the kinase activities of AURKA and RSK2, this compound disrupts their downstream signaling, contributing to G2/M cell cycle arrest and the induction of intrinsic apoptosis.[3]

Caption: this compound as a direct inhibitor of AURKA and RSK2.

Quantitative Data Summary

The efficacy of this compound has been quantified across various studies. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

| Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |

| L929 | Fibrosarcoma | 30 µM | 72 hrs | [15] |

| HT-29 | Colorectal Cancer | 42.5 µM | 72 hrs | [15] |

| K562 | Chronic Myelogenous Leukemia | 45.1 µM | 72 hrs | [15] |

| PC-3 | Prostate Cancer | 90 µg/mL | 48 hrs | [7] |

| A375 | Melanoma | (Data Qualitative) | - | [12][13] |

| U251 | Malignant Glioma | ~11.2 µM (effective dose) | 72 hrs | [11] |

| HGC27 | Gastric Cancer | (Dose-dependent inhibition) | 72 hrs | [3] |

| AGS | Gastric Cancer | (Dose-dependent inhibition) | 72 hrs | [3] |

Table 2: In Vivo Antitumor Activity of this compound

| Animal Model | Cancer Type | Treatment Dose | Outcome | Reference |

| Swiss Albino Mice | Ehrlich Ascites Carcinoma | 20 mg/kg (i.p.) | 164.7% increase in life span | [15] |

| Swiss Albino Mice | Solid Tumor (DLA) | 20 mg/kg (oral) | Significant reduction in tumor burden | [15] |

| Nude Mice | Human Melanoma (A375) | 10 mg/kg | 36% more tumor reduction than PLX4032 | [12] |

| Nude Mice | Human Melanoma (A375) | 100 mg/kg | 62% more tumor reduction than PLX4032 | [12] |

| Mice | Colorectal Cancer (HT-29) | (Not specified) | Reduced tumor volume | [8] |

Experimental Protocols

This section provides a generalized methodology for key experiments used to evaluate the anticancer potential of this compound.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells (e.g., HGC27, A549) are seeded into 96-well plates at a density of 2,000-5,000 cells per well and incubated for 24 hours to allow for attachment.[6][16]

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 10, 20, 40 µM) and a vehicle control (e.g., 0.1% DMSO).[6][17]

-

Incubation: The plates are incubated for specified time periods (e.g., 24, 48, 72 hours).[6]

-

MTT Addition: 10-20 µL of MTT solution (typically 5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[16][18]

-

Solubilization: The culture medium is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[16][18]

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 490-570 nm.[6][16] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

References

- 1. This compound: A flavonoid with diverse pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound inhibits gastric cancer growth by direct targeting AURKA and RSK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-kappaB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. greenmedinfo.com [greenmedinfo.com]

- 6. kastamonumedicaljournal.com [kastamonumedicaljournal.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound induces apoptosis and autophagy via the MAPK/JNK pathway in HT‑29 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces apoptosis and autophagy via the MAPK/JNK pathway in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces G2/M arrest in human malignant glioma U251 cells by the activation of Chk1/Cdc25C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Induces G2/M Arrest in Human Malignant Glioma U251 Cells by the Activation of Chk1/Cdc25C Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. This compound as a novel selective dual inhibitor of V-RAF murine sarcoma viral oncogene homolog B1 and cyclin-dependent kinase 4 for melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Free radical scavenging, antitumor and anticarcinogenic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell proliferation assay [bio-protocol.org]

- 17. Investigation of antiproliferative effects of this compound on lung cancer cell line | Semantic Scholar [semanticscholar.org]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Gossypin's Role in Inhibiting the NF-κB Pathway: A Technical Guide

Abstract

Gossypin, a naturally occurring flavonoid found in plants like Hibiscus vitifolius, has demonstrated significant anti-inflammatory, anti-angiogenic, and anti-carcinogenic properties.[1][2] A substantial body of evidence points to its ability to modulate critical cellular signaling pathways, with the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway being a primary mechanism of action.[3][4] NF-κB is a pivotal transcription factor that governs the expression of numerous genes involved in inflammation, immune response, cell proliferation, and survival.[1] Its dysregulation is a hallmark of many chronic diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its inhibitory effects on the NF-κB signaling cascade. It details the specific molecular targets of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the complex signaling interactions. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics targeting the NF-κB pathway.

The Canonical NF-κB Signaling Pathway

The canonical NF-κB pathway is a tightly regulated signaling cascade that responds to a variety of stimuli, including inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), as well as carcinogens and prooxidants.[1] In an unstimulated state, NF-κB dimers (most commonly a heterodimer of p65/RelA and p50 subunits) are held inactive in the cytoplasm through their association with an inhibitory protein known as IκBα (Inhibitor of κB alpha).[5][6]

Upon stimulation, the pathway is initiated, leading to the activation of the IκB kinase (IKK) complex.[6] This complex, consisting of IKKα, IKKβ, and the regulatory subunit IKKγ (NEMO), phosphorylates IκBα on specific serine residues.[6] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[7] The degradation of IκBα unmasks the nuclear localization sequence (NLS) on the p65 subunit, facilitating the rapid translocation of the active p65/p50 dimer into the nucleus.[7][8] Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter regions of target genes, initiating the transcription of proteins involved in inflammation, cell survival, and proliferation.[1][9]

This compound's Mechanism of NF-κB Inhibition

This compound inhibits the NF-κB activation pathway by intervening at a crucial upstream step, common to multiple inflammatory stimuli.[1] Research has shown that this compound directly targets and suppresses the activation of the IκB kinase (IKK) complex.[1][4] The inhibition appears to be mediated through the suppression of TGF-beta-activated kinase-1 (TAK1), an upstream kinase responsible for activating IKK.[1]

By preventing IKK activation, this compound effectively blocks the subsequent phosphorylation of IκBα.[1] This stabilization of IκBα prevents its degradation by the proteasome, ensuring that the NF-κB p65/p50 dimer remains sequestered in the cytoplasm.[1][3] Consequently, this compound suppresses the nuclear translocation of the active p65 subunit and inhibits its phosphorylation at Serine 536, a key step for its transactivation potential.[1]

This blockade of NF-κB nuclear translocation and activity leads to the significant downregulation of NF-κB-regulated gene products. These include proteins involved in:

-

Cell Survival: XIAP, IAP2, Bcl-2, Bcl-xL, and Survivin.[1][2]

-

Invasion and Metastasis: Matrix Metalloproteinase-9 (MMP-9).[1][3]

-

Angiogenesis: Vascular Endothelial Growth Factor (VEGF).[1][3]

Notably, gossypetin, the aglycone analog of this compound, does not exhibit the same potent NF-κB inhibitory activity, highlighting the critical role of the glucosyl moiety in this compound's function.[1][2][10]

Quantitative Analysis of this compound's Efficacy

The inhibitory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key data from published studies.

Table 1: In Vitro Efficacy of this compound on NF-κB Pathway and Cellular Processes

| Cell Line | Stimulus | This compound Conc. | Effect | Outcome | Citation |

|---|---|---|---|---|---|

| KBM-5 (Myeloid Leukemia) | TNF-α (0.1 nM) | 50 µM | Inhibition of NF-κB DNA binding | Complete inhibition after 2hr pre-incubation | [1] |

| KBM-5 | TNF-α (0.1 nM) | 50 µM | Inhibition of IκBα degradation | Suppression of TNF-induced degradation | [1] |

| KBM-5 | TNF-α (0.1 nM) | 50 µM | Inhibition of IKK activation | Suppression of immune complex kinase activity | [1] |

| KBM-5 | TNF-α (1 nM) | 50 µM | Potentiation of cytotoxicity | Increased cell death from 5% to 59% | [1] |

| Various Tumor Cells | N/A | Not specified | Inhibition of constitutive NF-κB | Downregulation of constitutively active NF-κB | [1][4] |

| Human Umbilical Vein (HUVEC) | VEGF | Not specified | Suppression of cell migration | Abrogation of VEGF-induced migration |[1] |

Table 2: In Vivo Efficacy of this compound in Disease Models

| Animal Model | Disease Model | This compound Dosage | Effect | Outcome | Citation |

|---|---|---|---|---|---|

| Rats | LPS-induced Lung Inflammation | 5, 10, 15 mg/kg (oral) | Alteration of NF-κB signaling | Reduced inflammatory cells and pulmonary edema | [11] |

| Rats | Myocardial Ischemia/Reperfusion | Not specified | Decrease in NF-κB levels | Reduced levels of IL-6, IL-1β, and TNF-α | [12] |

| Mice | Cisplatin-induced Neurotoxicity | 5, 10, 20 mg/kg/day | Reduction of NF-κB gene expression | Mitigated brain tissue damage and inflammation |[13] |

Key Experimental Protocols

Investigating the effects of this compound on the NF-κB pathway requires a series of specialized molecular biology techniques. Detailed below are methodologies for the core experiments cited in the literature.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This assay directly measures the DNA binding activity of NF-κB in nuclear extracts.

-

Cell Culture and Treatment: Culture cells (e.g., KBM-5) to a density of 2 x 10⁶ cells/mL. Pre-incubate cells with 50 µM this compound or vehicle control for 2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., 0.1 nM TNF-α) for the desired time (e.g., 30 minutes).

-

Nuclear Extract Preparation: Harvest cells and isolate nuclear proteins using a hypotonic lysis buffer followed by a high-salt extraction buffer. Quantify protein concentration using a Bradford or BCA assay.

-

Probe Labeling: Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the probe with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: Incubate 5-10 µg of nuclear extract with the ³²P-labeled probe in a binding buffer containing poly(dI-dC) for 20-30 minutes at room temperature.

-

Electrophoresis: Resolve the protein-DNA complexes on a 4-6% non-denaturing polyacrylamide gel.

-

Visualization: Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the shifted bands corresponding to the NF-κB-DNA complex. A decrease in band intensity in this compound-treated samples indicates inhibition.[1]

Western Blotting for IκBα Phosphorylation and Degradation

This technique is used to assess the status of the key inhibitory protein, IκBα.

-

Cell Treatment and Lysis: Treat cells as described above. For degradation assays, lyse cells directly in RIPA buffer containing protease inhibitors. For phosphorylation assays, pre-treat cells with a proteasome inhibitor (e.g., N-acetyl-Leu-Leu-norleucinal) before TNF-α stimulation to allow phosphorylated IκBα to accumulate.[1]

-

Protein Quantification: Determine the protein concentration of the cytoplasmic lysates.

-

SDS-PAGE: Separate 30-50 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) for 1 hour. Incubate the membrane with a primary antibody specific for total IκBα or phospho-IκBα (Ser32/36) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]

Immunofluorescence for p65 Nuclear Translocation

This imaging-based assay visualizes the subcellular localization of the NF-κB p65 subunit.

-

Cell Culture and Treatment: Grow cells on glass coverslips. Treat with this compound and/or TNF-α as previously described.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1-0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Staining: Incubate the cells with a primary antibody against the p65 subunit (e.g., rabbit anti-p65) for 1-2 hours at room temperature.

-

Secondary Antibody Staining: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour in the dark. A nuclear counterstain like DAPI can be included.

-

Imaging and Analysis: Mount the coverslips onto microscope slides. Acquire images using a fluorescence or confocal microscope. In untreated or this compound-treated cells, p65 staining will be predominantly cytoplasmic, while in TNF-α stimulated cells, it will be nuclear.[1][8]

Therapeutic Implications

The demonstrated ability of this compound to potently inhibit the NF-κB pathway positions it as a promising candidate for therapeutic development.[14] By suppressing the expression of genes that drive inflammation, cell proliferation, and survival, this compound could be applied to a range of pathologies.[1][2][3] Its efficacy in preclinical models of inflammatory lung injury, myocardial ischemia, and chemotherapy-induced neurotoxicity underscores its potential.[11][12][13] Furthermore, its capacity to sensitize tumor cells to apoptosis induced by chemotherapeutic agents suggests a role as an adjuvant in cancer therapy.[1] The downstream suppression of angiogenic and invasive gene products like VEGF and MMP-9 further supports its anti-cancer potential.[1][2]

Conclusion

This compound is a potent natural inhibitor of the canonical NF-κB signaling pathway. Its mechanism of action is well-defined, involving the upstream suppression of TAK1-mediated IKK activation.[1] This single action leads to a cascade of inhibitory effects, including the stabilization of IκBα, the cytoplasmic retention of the p65 subunit, and the subsequent downregulation of a wide array of NF-κB target genes.[1][4] The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to further explore and harness the therapeutic potential of this compound in NF-κB-driven diseases.

References

- 1. This compound, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-κB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchwithrowan.com [researchwithrowan.com]

- 3. ashpublications.org [ashpublications.org]

- 4. This compound, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-kappaB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the IKKβ Binding of Indicaxanthin by Induced-Fit Docking, Binding Pose Metadynamics, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. This compound exert lipopolysaccharide induced lung inflammation via alteration of Nrf2/HO-1 and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cardioprotective Effect of this compound Against Myocardial Ischemic/Reperfusion in Rats via Alteration of Oxidative Stress, Inflammation and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of the neuroprotective effects of this compound on cisplatin-induced neurotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound: A flavonoid with diverse pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Gossypin: A Dual Inhibitor of AURKA and RSK2 for Potential Therapeutic Intervention

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Gossypin, a naturally occurring flavonoid, has emerged as a promising small molecule inhibitor targeting key regulators of cell division and signaling: Aurora Kinase A (AURKA) and Ribosomal S6 Kinase 2 (RSK2). This technical guide provides an in-depth overview of the inhibitory action of this compound on these two pivotal kinases. It summarizes the quantitative data, details the experimental methodologies used to characterize this inhibition, and visualizes the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Introduction

Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and separation, and spindle assembly.[1] Its overexpression is frequently observed in various human cancers and is often associated with poor prognosis.[2][3] Ribosomal S6 Kinase 2 (RSK2), another serine/threonine kinase, is a key downstream effector of the Ras-MAPK signaling pathway, regulating diverse cellular processes such as cell proliferation, survival, and motility.[4][5] The aberrant activation of RSK2 has also been implicated in tumorigenesis.[4][5] Consequently, the simultaneous inhibition of both AURKA and RSK2 presents an attractive strategy for cancer therapy.

This compound, a flavonoid extracted from Hibiscus vitifolius, has been identified as a direct inhibitor of both AURKA and RSK2.[6][7] In vitro and cell-based assays have demonstrated that this compound can attenuate cancer cell growth and migration by targeting these kinases.[6][8] This dual inhibitory activity leads to cell cycle arrest and the induction of apoptosis in cancer cells.[6][7]

Quantitative Data on this compound Inhibition

While specific IC50 values for this compound against AURKA and RSK2 are not extensively reported in the primary literature, studies have demonstrated a strong, dose-dependent inhibition of both kinases.

| Target Kinase | Inhibitor | Concentration | Effect | Reference |

| AURKA | This compound | 20 µM | Strong inhibition of kinase activity | [6] |

| RSK2 | This compound | 20 µM | Strong inhibition of kinase activity | [6] |

Further studies are required to establish precise IC50 and Ki values for a more comprehensive quantitative comparison.

Experimental Protocols

The following sections detail the key experimental methodologies employed to characterize this compound as a dual inhibitor of AURKA and RSK2.

In Vitro Kinase Assay

This assay is performed to directly measure the inhibitory effect of this compound on the enzymatic activity of purified AURKA and RSK2.

-

Materials:

-

Myelin Basic Protein (MBP) as a substrate for AURKA[6]

-

Activating Transcription Factor 1 (ATF1) as a substrate for RSK2[6]

-

This compound at various concentrations

-

Kinase reaction buffer (e.g., from Cell Signaling Technology)[6][9]

-

ATP

-

Antibody against phosphorylated serine and threonine residues[6][9]

-

Procedure:

-

Active recombinant AURKA or RSK2 protein is mixed with different concentrations of this compound in a kinase reaction buffer.

-

The mixture is incubated at room temperature for 15 minutes to allow for inhibitor binding.[6][9]

-

The kinase reaction is initiated by adding the respective substrate (MBP for AURKA, ATF1 for RSK2) and ATP.[6][9]

-

The reaction mixture is incubated at 30°C for 30 minutes.[6][9]

-

The reaction is terminated by the addition of protein loading buffer.[6][9]

-

The level of substrate phosphorylation is detected by Western blotting using an antibody specific for phosphorylated serine and threonine residues.[6][9] The band density can be quantified using software such as ImageJ.[6]

-

Molecular Docking

Computational molecular docking studies are conducted to predict and analyze the binding mode of this compound to the ATP-binding pockets of AURKA and RSK2.

-

Software:

-

Procedure:

-

The three-dimensional structures of AURKA and RSK2 are obtained or modeled.

-

The this compound molecule is prepared for docking using a program like LigPrep to generate the correct ionization and tautomeric states.[6]

-

Docking simulations are performed using a program like Glide, targeting the ATP-binding pocket of each kinase.[6]

-

The resulting docking poses are analyzed to identify the best-docked structure and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the active site.[6]

-

Pull-down Assay

This assay is used to confirm the direct physical interaction between this compound and the target kinases.

-

Materials:

-

Procedure:

-

Cell lysates or recombinant proteins are incubated with this compound-conjugated Sepharose 4B beads (and control beads) overnight at 4°C with gentle rocking.[6]

-

The beads are washed multiple times with wash buffer to remove non-specific binding proteins.[6]

-

The proteins bound to the beads are eluted and then analyzed by Western blotting using antibodies specific for AURKA and RSK2.[6]

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of AURKA and RSK2, the mechanism of this compound inhibition, and the experimental workflow.

Figure 1: AURKA Signaling Pathway and this compound Inhibition.

Figure 2: RSK2 Signaling Pathway and this compound Inhibition.

Figure 3: Experimental Workflow for Characterizing this compound.

Conclusion

The available data strongly support the role of this compound as a dual inhibitor of AURKA and RSK2. Its ability to directly bind to and inhibit the activity of these two oncogenic kinases underscores its potential as a lead compound for the development of novel anticancer therapeutics. The detailed experimental protocols and pathway diagrams provided in this technical guide offer a foundational resource for further investigation into the mechanism of action and therapeutic applications of this compound. Future research should focus on determining the precise inhibitory constants (IC50, Ki) and evaluating the in vivo efficacy and safety of this compound in preclinical cancer models.

References

- 1. researchgate.net [researchgate.net]

- 2. promega.co.uk [promega.co.uk]

- 3. Research progress on the relationship between AURKA and tumorigenesis: the neglected nuclear function of AURKA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound inhibits gastric cancer growth by direct targeting AURKA and RSK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits gastric cancer growth by direct targeting of AURKA and RSK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro kinase assay [bio-protocol.org]

An In-depth Technical Guide to the Pharmacological Profile of Gossypin

Introduction

Gossypin, a flavonoid glycoside with the chemical structure 3,5,7,3',4',8-hexahydroxyflavone 8-O-glucoside, is a naturally occurring compound predominantly isolated from plants of the Malvaceae family, such as Hibiscus vitifolius.[1][2] This molecule has garnered significant attention from the scientific community for its broad spectrum of pharmacological activities.[3] Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, anticancer, neuroprotective, and antidiabetic agent.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing critical pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity

This compound exerts its anticancer effects through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, and the induction of apoptosis.

Mechanism of Action: Inhibition of NF-κB Signaling Pathway

A primary mechanism underlying this compound's anti-inflammatory and anticancer properties is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, proliferation, and angiogenesis.[1] this compound has been shown to inhibit NF-κB activation induced by various carcinogens and inflammatory stimuli, including Tumor Necrosis Factor-alpha (TNF-α).[1][4]

The inhibition occurs at a point upstream of the IκBα kinase (IKK) complex. Specifically, this compound inhibits the activity of TGF-β-activated kinase 1 (TAK1), which is essential for the activation of IKK.[4] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][4] As a result, the p65 subunit of NF-κB is not phosphorylated and cannot translocate to the nucleus to initiate the transcription of its target genes.[4]

This blockade leads to the downregulation of various gene products critical for tumor progression, including:

-

Anti-apoptotic proteins: Bcl-2, Bcl-xL, XIAP, and Survivin.[1]

-

Proliferative proteins: Cyclin D1, c-myc, and COX-2.[1]

-

Invasive proteins: Matrix Metalloproteinase-9 (MMP-9).[1]

-

Angiogenic factors: Vascular Endothelial Growth Factor (VEGF).[1]

By suppressing these targets, this compound potentiates apoptosis induced by chemotherapeutic agents and suppresses tumor cell invasion and angiogenesis.[1][4]

Mechanism of Action: Direct Inhibition of AURKA and RSK2

In gastric cancer models, this compound has been identified as a direct inhibitor of Aurora Kinase A (AURKA) and Ribosomal S6 Kinase 2 (RSK2).[5][6] Both AURKA and RSK2 are crucial kinases that promote cell cycle progression and cell growth.[5] By directly binding to and inhibiting their activity, this compound leads to G2/M phase cell cycle arrest.[2][5] This is associated with reduced expression of cyclin A2 and cyclin B1.[5] Furthermore, inhibition of these kinases by this compound induces intrinsic apoptosis, characterized by the activation of caspases-9, -7, and -3, cleavage of PARP, and an increase in cytochrome c expression.[5]

Quantitative Data: In Vitro Anticancer Activity

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| KBM-5 | Myeloid Leukemia | EMSA | NF-κB Inhibition | Dose-dependent inhibition (Significant at 50 µM) | [4] |

| HGC-27, AGS | Gastric Cancer | Cell Growth | Inhibition | Dose-dependent (10-60 µM) | [2] |

| HGC-27 | Gastric Cancer | Kinase Assay | IC50 | Aurora B Kinase: 11.07 µM | [7] |

| MCF-7 | Breast Cancer | MTT Assay | Cell Proliferation | Significant decrease at 100 µM over 72h | [8][9] |

| PC-3 | Prostate Cancer | MTT Assay | Cell Proliferation | Dose- and time-dependent inhibition (5-100 µg/ml) | [10] |

| L-929 | Fibrosarcoma | MTT Assay | IC50 | 30 µM | [4] |

| HT-29 | Colon Adenocarcinoma | MTT Assay | IC50 | 42.5 µM | [4] |

| K-562 | Chronic Myelogenous Leukemia | MTT Assay | IC50 | 45.1 µM | [4] |

Experimental Protocols

-

Cell Culture: Human myeloid leukemia (KBM-5) cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Treatment: Cells (2 x 10⁶ cells/mL) are pre-incubated with varying concentrations of this compound (e.g., 50 µM) for 2-8 hours. Subsequently, cells are stimulated with an NF-κB activator, such as 0.1 nM TNF-α, for 30 minutes.[4]

-

Nuclear Extract Preparation: Following treatment, cells are harvested, and nuclear extracts are prepared using standard cell lysis and centrifugation protocols to isolate the nuclear proteins.

-

EMSA Procedure: Nuclear extracts are incubated with a ³²P-end-labeled 30-mer oligonucleotide probe containing the NF-κB consensus sequence. The protein-DNA complexes are then resolved on a 5% native polyacrylamide gel.

-

Analysis: The gel is dried and exposed to X-ray film. The intensity of the shifted band corresponding to the NF-κB-DNA complex is visualized and quantified to determine the extent of NF-κB activation and its inhibition by this compound.[4]

-

Reagents: Active recombinant AURKA or RSK2 protein, appropriate kinase buffer, ATP, and a specific substrate for the kinase.

-

Procedure: The kinase reaction is performed by incubating the active recombinant kinase with varying concentrations of this compound (e.g., 5-60 µM) in the kinase buffer for a specified time (e.g., 10-30 minutes) at 30°C.[2][5]

-

Initiation and Termination: The reaction is initiated by adding ATP. After incubation, the reaction is terminated, often by adding a stop solution or by spotting the mixture onto a filter membrane.

-

Quantification: The amount of substrate phosphorylation is quantified. This is commonly done by measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate or by using fluorescence-based assays.

-

Analysis: Kinase activity is calculated, and the percentage of inhibition by this compound at different concentrations is determined to calculate the IC50 value.[5]

Neuroprotective Activity

This compound has demonstrated significant neuroprotective effects, primarily attributed to its potent antioxidant and anti-inflammatory properties. It has been shown to protect neuronal cells from oxidative stress and excitotoxicity.[11]

Mechanism of Action

The neuroprotective action of this compound is linked to its ability to scavenge free radicals and bolster the endogenous antioxidant defense system. In models of global cerebral ischemia, this compound treatment leads to a significant reduction in lipid peroxidation, a key marker of oxidative damage to cell membranes.[3][11] Concurrently, it enhances the activity of crucial antioxidant enzymes, including Superoxide Dismutase (SOD) and Catalase (CAT), and increases the levels of non-enzymatic antioxidants like glutathione (GSH).[3][11] By mitigating oxidative stress, this compound helps preserve neuronal integrity and function following ischemic injury.

Quantitative Data: Global Cerebral Ischemia Model in Rats

| Parameter | Control (Ischemia/Reperfusion) | This compound (20 mg/kg) + I/R | Outcome | Reference |

| Lipid Peroxidation (nmol/mg protein) | 1.82 ± 0.09 | 0.89 ± 0.05 | Significant Decrease (P < 0.001) | [11] |

| Superoxide Dismutase (U/mg protein) | 2.11 ± 0.12 | 4.89 ± 0.21 | Significant Increase (P < 0.001) | [11] |

| Catalase (U/mg protein) | 10.3 ± 0.54 | 19.8 ± 0.89 | Significant Increase (P < 0.001) | [11] |

| Glutathione (nmol/mg protein) | 11.2 ± 0.61 | 21.4 ± 1.02 | Significant Increase (P < 0.001) | [11] |

Experimental Protocols

-

Animal Model: Male Sprague-Dawley rats are used for the study.

-

Treatment: this compound is administered orally at doses of 5, 10, and 20 mg/kg for a set period before the ischemic insult.

-

Ischemia Induction: Animals are anesthetized, and global cerebral ischemia is induced by bilateral carotid artery occlusion for 30 minutes.[3][11]

-

Reperfusion: After 30 minutes of occlusion, the clamps on the carotid arteries are removed to allow for 24 hours of reperfusion.[3][11]

-

Biochemical Analysis: Following the reperfusion period, the animals are sacrificed, and brain tissue is homogenized. The homogenate is used to measure levels of lipid peroxidation (TBARS assay), and the activities of antioxidant enzymes (SOD, CAT) and levels of non-enzymatic antioxidants (GSH, total thiols) are determined using spectrophotometric assays.[11]

-

Histopathology: Brain sections are subjected to histopathological examination (e.g., TTC staining) to assess the cerebral infarction area.[11]

Antidiabetic Activity

This compound has shown potent antidiabetic activity in preclinical models of diabetes, primarily by improving glucose homeostasis and enhancing insulin sensitivity.

Mechanism of Action

In streptozotocin (STZ)-induced diabetic rats, oral administration of this compound leads to a significant reduction in blood glucose and glycated hemoglobin (HbA1c) levels.[12] This is accompanied by an increase in plasma insulin levels, suggesting a potential protective or regenerative effect on pancreatic β-cells.[12] Furthermore, this compound treatment improves glucose tolerance and restores glycogen content in the liver and muscles, indicating enhanced glucose utilization and storage.[12]

Quantitative Data: STZ-Induced Diabetic Rat Model